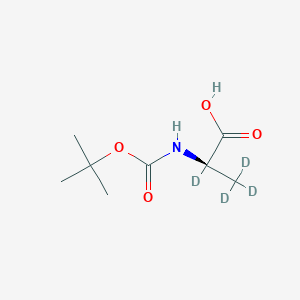

D-Alanine-3,3,3-N-t-Boc-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H15NO4 |

|---|---|

分子量 |

193.23 g/mol |

IUPAC名 |

(2R)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3,5D |

InChIキー |

QVHJQCGUWFKTSE-LCWPNRBJSA-N |

異性体SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C |

正規SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to N-Boc-D-alanine-(deoxy)-d₄: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the deuterated, N-terminally protected amino acid, N-tert-Butoxycarbonyl-D-alanine-(deoxy)-d₄. This isotopically labeled compound is a critical tool in advanced research, particularly in pharmacokinetic studies and quantitative proteomics. This guide consolidates its chemical properties, outlines relevant experimental protocols, and illustrates its application in modern drug discovery and development workflows.

The nomenclature for this compound can vary. While the user request specified "d4", the most common variant involves deuteration of the three hydrogens on the terminal methyl group, correctly termed D-Alanine-3,3,3-N-t-Boc-d₃ . A "d4" variant implies additional deuteration at the alpha-carbon (D-Alanine-2,3,3,3-N-t-Boc-d₄ ). This guide will cover both, with a focus on the more frequently documented d₃ variant, and provide data for the non-deuterated analogue for comparative purposes.

Core Chemical Properties

The incorporation of deuterium (B1214612) atoms results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the chemical reactivity of the molecule. This makes it an ideal internal standard for quantitative analysis.[1][2][3] The key physicochemical properties are summarized below.

| Property | N-Boc-D-alanine-3,3,3-d₃ | N-Boc-D-alanine-2,3,3,3-d₄ | N-Boc-D-alanine (Non-Deuterated) |

| Appearance | White to off-white solid[1][4] | - | White powder to crystal[5][6] |

| Molecular Formula | C₈H₁₂D₃NO₄[1] | C₈H₁₁D₄NO₄ | C₈H₁₅NO₄[5][7][8] |

| Molecular Weight | 192.23 g/mol [1][9][10] | 193.23 g/mol [11] | 189.21 g/mol [5][7][8] |

| CAS Number | 177614-70-9[1][9][10] | N/A | 7764-95-6[5][7][8] |

| Purity | ≥98%[1][4] | - | >98%[5][6] |

| Melting Point | - | - | 75-85 °C[5][6][] |

| Isotopic Enrichment | - | 98 atom % D[11] | - |

| Storage (Solid) | -20°C (3 years), 4°C (2 years)[1] | Room Temperature[11] | 2-8°C[][13] |

Synthesis and Logic

The synthesis of N-Boc-D-alanine-(deoxy)-d₄ involves two primary logical steps: the protection of the amine group with a tert-butoxycarbonyl (Boc) group and the isotopic labeling of the alanine (B10760859) molecule.

Caption: Logical workflow for the synthesis of N-Boc-D-alanine-d₄.

Experimental Protocols

This procedure describes the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a common method in peptide chemistry.[14][15]

-

Dissolution: Dissolve deuterated D-alanine in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran (B95107) (THF).

-

Basification: Add a base, like sodium hydroxide (B78521) or triethylamine (B128534) (Et₃N), to deprotonate the amino group, making it nucleophilic.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) to a pH of ~3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

N-Boc-D-alanine-d₄ serves as an ideal internal standard (IS) for the accurate quantification of its non-deuterated analog in complex biological matrices.

-

Sample Preparation: Spike a known concentration of N-Boc-D-alanine-d₄ (the IS) into all samples, calibration standards, and quality control samples containing the analyte (non-deuterated N-Boc-D-alanine).

-

Extraction: Perform protein precipitation or liquid-liquid extraction to remove interfering matrix components. For example, add three volumes of ice-cold acetonitrile (B52724) to one volume of plasma, vortex, and centrifuge to pellet precipitated proteins.

-

Analysis: Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The chromatographic method should separate the analyte and IS from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the IS.

-

Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the IS's peak area. This ratio is plotted against the concentrations of the calibration standards to generate a calibration curve.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Biological and Pharmaceutical Context

N-protected D-amino acids like N-Boc-D-alanine are fundamental building blocks in Solid-Phase Peptide Synthesis (SPPS).[][16] Incorporating D-amino acids into peptide drug candidates can significantly enhance their stability against enzymatic degradation by proteases, thereby improving their in-vivo half-life. The deuterated version is used to precisely quantify these peptide drugs during development.[1]

Caption: General workflow for incorporating N-Boc-D-alanine in SPPS.

While the N-Boc protected and deuterated form is a synthetic tool, the core D-alanine molecule is a crucial component of the peptidoglycan cell wall in many bacteria.[17] D-alanine residues are incorporated into the pentapeptide side chains that cross-link to provide the cell wall with its structural integrity. This makes enzymes involved in D-alanine metabolism attractive targets for antimicrobial drug development.

Caption: Simplified pathway of D-Alanine incorporation in bacteria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. N-(tert-Butoxycarbonyl)-D-alanine 7764-95-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. N-(tert-Butoxycarbonyl)-D-alanine 7764-95-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. N-Boc-D-alanine, 98+% | Fisher Scientific [fishersci.ca]

- 8. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. D-Alanine-3,3,3-D3-N-T-boc | C8H15NO4 | CID 16052265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cas 177614-70-9,D-ALANINE-3,3,3-D3-N-T-BOC | lookchem [lookchem.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Page loading... [guidechem.com]

- 15. researchgate.net [researchgate.net]

- 16. BOC-D-Alanine - Natural Micron Pharm Tech [nmpharmtech.com]

- 17. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of D-Alanine-3,3,3-N-t-Boc-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical characteristics of D-Alanine-3,3,3-N-t-Boc-d4, a deuterated and protected amino acid derivative. Such isotopically labeled compounds are crucial in various research applications, including peptide synthesis, drug metabolism studies, and as internal standards in mass spectrometry-based assays. This document compiles available data and outlines standard experimental methodologies for the characterization of this and similar compounds.

Core Physical and Chemical Data

The quantitative data for this compound and its non-deuterated counterpart are summarized in the table below. It is important to note that specific experimental data for the deuterated compound is limited in publicly accessible literature; therefore, some properties are inferred from analogous compounds.

| Property | This compound | Boc-D-Alanine (Non-deuterated) | Data Source/Analogy |

| Chemical Formula | C₈H₁₁D₄NO₄ | C₈H₁₅NO₄ | Calculated / PubChem |

| Molecular Weight | 193.23 g/mol [1] | 189.21 g/mol [2][3] | PubChem / Vendor Data |

| Appearance | White Solid[1] | White to off-white powder[4] | Vendor Data (L-isomer) / Vendor Data |

| Melting Point | Not Available | 79-83 °C[5][6] | Vendor Data (L-isomer) |

| Boiling Point | Not Available | Not Available | |

| Solubility | Not Available | Sparingly soluble in water[4] | Vendor Data |

| Storage Conditions | 2-8°C Refrigerator[1] | Room temperature / -20°C for long-term[7] | Vendor Data |

Experimental Protocols

The characterization of a novel or synthesized compound like this compound involves a series of standard analytical techniques to confirm its identity, purity, and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and the successful incorporation of deuterium (B1214612).

-

Methodology:

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The absence of a signal corresponding to the methyl protons (C3) and the presence of other expected proton signals (e.g., from the Boc group and the alpha-carbon) would confirm deuteration.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signal and confirm its location in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

Mass Spectrometry (MS)

-

Purpose: To determine the exact molecular weight and confirm the isotopic enrichment.

-

Methodology:

-

High-resolution mass spectrometry (HRMS) techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the deuterated compound. The isotopic distribution pattern will also differ from the non-deuterated analog.

-

Melting Point Determination

-

Purpose: To determine the temperature range over which the solid compound transitions to a liquid. This is a key indicator of purity.

-

Methodology:

-

A small amount of the crystalline solid is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a pure compound, this range is typically narrow.

-

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the compound.

-

Methodology:

-

A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis). A gradient or isocratic elution method is developed using appropriate solvents (e.g., acetonitrile (B52724) and water with a modifier like trifluoroacetic acid). The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual signaling pathway where such a compound might be utilized as a tracer.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 2. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-D-Ala-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. N-(tert-Butoxycarbonyl)-L-alanine | CAS#:15761-38-3 | Chemsrc [chemsrc.com]

- 6. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

Synthesis and Purification of N-t-Boc-D-Alanine-3,3,3-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-t-Boc-D-Alanine-3,3,3-d3, a deuterated amino acid of significant interest in metabolic research, pharmacokinetic studies, and as a building block in the synthesis of complex deuterated molecules. This document outlines a viable synthetic route, detailed experimental protocols, and purification strategies to obtain the target compound with high isotopic and enantiomeric purity.

Note on Nomenclature: The requested compound, D-Alanine-3,3,3-N-t-Boc-d4, is presumed to contain a typographical error. The deuteration of the methyl group (position 3) of alanine (B10760859) results in a d3-label. The subsequent attachment of the tert-butoxycarbonyl (Boc) protecting group does not introduce an additional deuterium (B1214612) atom. Therefore, this guide will focus on the synthesis of N-t-Boc-D-Alanine-3,3,3-d3.

Synthetic Strategy

The synthesis of N-t-Boc-D-Alanine-3,3,3-d3 is approached in a three-stage process. The first stage involves the synthesis of racemic DL-Alanine-3,3,3-d3. The second stage focuses on the chiral resolution of the racemic mixture to isolate the desired D-enantiomer. The final stage is the protection of the amino group of D-Alanine-3,3,3-d3 with a tert-butoxycarbonyl (Boc) group, followed by purification of the final product.

Experimental Protocols

Stage 1: Synthesis of DL-Alanine-3,3,3-d3

A common method for the synthesis of deuterated alanine is through a modified Strecker synthesis or by amination of a deuterated precursor.

Protocol: Synthesis of DL-Alanine-3,3,3-d3

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with deuterated acetaldehyde (B116499) (CD3CHO), ammonium (B1175870) chloride (NH4Cl), and sodium cyanide (NaCN) in an aqueous solution.

-

Reaction: The reaction mixture is stirred at room temperature for several hours to form the corresponding aminonitrile.

-

Hydrolysis: The aminonitrile is then hydrolyzed using a strong acid, such as hydrochloric acid (HCl), under reflux to yield the racemic mixture of DL-Alanine-3,3,3-d3.

-

Work-up: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of alanine (around 6.0) to precipitate the amino acid. The crude product is collected by filtration, washed with cold ethanol, and dried under vacuum.

| Reagent/Parameter | Quantity/Condition |

| Deuterated Acetaldehyde | 1.0 eq |

| Ammonium Chloride | 1.1 eq |

| Sodium Cyanide | 1.1 eq |

| Solvent | Water/Ethanol |

| Reaction Temperature | Room Temperature |

| Hydrolysis | 6M HCl, Reflux |

| Typical Yield | 60-70% |

| Isotopic Purity | >98 atom % D |

Stage 2: Chiral Resolution of DL-Alanine-3,3,3-d3

The separation of the D and L enantiomers of the deuterated alanine can be achieved through enzymatic resolution or by preparative chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Enzymatic Resolution of DL-Alanine-3,3,3-d3

-

Enzyme Selection: An enzyme with high stereoselectivity, such as an L-amino acid oxidase or a D-amino acid specific acylase, is chosen. For instance, L-amino acid oxidase from Aspergillus fumigatus can be utilized to selectively degrade the L-enantiomer, leaving the D-enantiomer intact.[1]

-

Reaction Conditions: The racemic DL-Alanine-3,3,3-d3 is dissolved in a suitable buffer at the optimal pH and temperature for the chosen enzyme.

-

Enzymatic Reaction: The enzyme is added to the substrate solution, and the reaction is monitored for the disappearance of the L-enantiomer using chiral HPLC.

-

Purification: Once the reaction is complete, the enzyme is denatured and removed by filtration. The resulting solution containing D-Alanine-3,3,3-d3 is then purified by ion-exchange chromatography.

| Parameter | Condition |

| Enzyme | L-amino acid oxidase |

| Substrate Concentration | 10-50 mM |

| Buffer | Phosphate or Tris buffer |

| pH | 7.0-8.0 |

| Temperature | 30-37 °C |

| Enantiomeric Excess | >99% |

Alternatively, preparative chiral HPLC offers a direct method for separation.

Protocol: Preparative Chiral HPLC Separation

-

Column Selection: A chiral stationary phase (CSP) suitable for the separation of amino acid enantiomers, such as a crown-ether based column (e.g., ChiroSil®) or a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T), is used.[2]

-

Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer with a chiral selector is optimized for baseline separation of the D and L enantiomers.

-

Separation: The racemic mixture is injected onto the preparative chiral column, and the fractions corresponding to the D-enantiomer are collected.

-

Product Recovery: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the pure D-Alanine-3,3,3-d3.

| Parameter | Condition |

| Column | Crown-ether or Teicoplanin-based CSP |

| Mobile Phase | Methanol/Water/Formic Acid or Acetonitrile/Aqueous Buffer |

| Detection | UV at 205 nm |

| Enantiomeric Purity | >99% |

Stage 3: N-t-Boc Protection and Purification

The final step is the protection of the amino group of D-Alanine-3,3,3-d3 with a tert-butoxycarbonyl (Boc) group.

Protocol: N-t-Boc Protection of D-Alanine-3,3,3-d3

-

Reaction Setup: D-Alanine-3,3,3-d3 is dissolved in a mixture of dioxane and water, or acetone (B3395972) and water. A base, such as triethylamine (B128534) (Et3N) or sodium hydroxide (B78521) (NaOH), is added to the solution.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) is added portion-wise to the stirred solution at room temperature or 0-10 °C.

-

Reaction: The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The organic solvent is removed under reduced pressure. The aqueous layer is washed with a non-polar solvent like ethyl acetate (B1210297) to remove byproducts. The aqueous phase is then acidified to pH 2-3 with a dilute acid (e.g., citric acid or HCl) and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-t-Boc-D-Alanine-3,3,3-d3, often as an oil or a waxy solid.

| Reagent/Parameter | Quantity/Condition |

| D-Alanine-3,3,3-d3 | 1.0 eq |

| (Boc)2O | 1.1-1.2 eq |

| Base | Triethylamine (1.5 eq) or NaOH |

| Solvent | Dioxane/Water (1:1) or Acetone/Water (2:1) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | 85-95% |

Purification of N-t-Boc-D-Alanine-3,3,3-d3

The crude product is purified by recrystallization.

Protocol: Recrystallization

-

Inducing Crystallization: If the crude product is an oily substance, crystallization can be induced by adding seed crystals of N-Boc-D-alanine and allowing it to stand at room temperature.[3][4]

-

Pulping: The solidified mass is then triturated (pulped) with a weak polar solvent such as n-hexane or diethyl ether.[3][4]

-

Isolation: The solid product is collected by filtration, washed with the cold pulping solvent, and dried under vacuum.

| Parameter | Condition |

| Crystallization Method | Seeding and Pulping |

| Pulping Solvent | n-Hexane or Diethyl Ether |

| Final Purity (HPLC) | >99% |

Visualization of Experimental Workflow

The overall workflow for the synthesis and purification of N-t-Boc-D-Alanine-3,3,3-d3 is depicted below.

Caption: Overall workflow for the synthesis and purification.

Data Summary

The following table summarizes the expected quantitative data for each key step in the synthesis and purification of N-t-Boc-D-Alanine-3,3,3-d3.

| Stage | Step | Yield | Purity |

| 1. Synthesis | Synthesis of DL-Alanine-3,3,3-d3 | 60-70% | Isotopic Purity: >98 atom % D |

| 2. Resolution | Enzymatic Resolution or Chiral HPLC | 40-45% (from racemic) | Enantiomeric Excess: >99% |

| 3. Protection | N-t-Boc Protection | 85-95% | >95% (crude) |

| 4. Purification | Recrystallization | >90% (recovery) | >99% (HPLC) |

| Overall Yield | ~20-30% |

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and purification of N-t-Boc-D-Alanine-3,3,3-d3. The described protocols, combining a racemic synthesis, efficient chiral resolution, and standard protection and purification techniques, provide a clear pathway for researchers to obtain this valuable deuterated amino acid in high purity for a variety of applications in drug discovery and metabolic research. Careful execution of each step and diligent in-process monitoring are crucial for achieving the desired yield and purity of the final product.

References

A Technical Guide to D-Alanine-3,3,3-N-t-Boc-d4 for Researchers and Drug Development Professionals

An In-depth Overview of a Key Deuterated Amino Acid for Advanced Research Applications

This technical guide provides a comprehensive overview of D-Alanine-3,3,3-N-t-Boc-d4, a deuterated, protected amino acid increasingly utilized in sophisticated research and development settings. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key applications, experimental protocols, and relevant biological pathways.

Commercial Availability and Product Specifications

This compound and its closely related isotopologue, D-Alanine-2,3,3,3-d4-N-t-Boc, are available from a select number of specialized chemical suppliers. The choice of supplier may depend on the specific isotopic labeling pattern, required purity, and available quantities. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Enantiomeric Purity | Chemical Purity | Available Quantities |

| MedChemExpress | This compound | HY-130649S | Not specified | Not specified | ≥98.0% | 1mg, 5mg, 10mg |

| C/D/N Isotopes | D-Alanine-2,3,3,3-d4-N-t-BOC | D-6666 | 98 atom % D | 99% | Not specified | 50mg, 100mg |

| LGC Standards | D-Alanine-2,3,3,3-d4-N-t-BOC | CDN-D-6666 | 98 atom % D | ≥98% | min 98% | 50mg, 100mg |

| Santa Cruz Biotechnology | N-tert-Boc-L-alanine-D4 | sc-223688 | Not specified | Not specified | Not specified | 100mg, 500mg, 1g |

| Alsachim (a Shimadzu Group Company) | Custom Synthesis | - | Custom | Custom | Custom | Custom |

| Omicron Biochemicals, Inc. | Custom Synthesis | - | Custom | Custom | Custom | Custom |

| Isotec (Sigma-Aldrich) | Custom Synthesis | - | Custom | Custom | Custom | Custom |

Note: Data is compiled from publicly available information and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and pricing.

Core Applications in Research and Development

The incorporation of deuterium (B1214612) at the methyl group and the presence of the tert-Butyloxycarbonyl (Boc) protecting group make this compound a versatile tool for a range of applications, primarily centered around mass spectrometry-based techniques.

1. Metabolic Labeling and Flux Analysis: Deuterated amino acids serve as powerful tracers to investigate metabolic pathways and quantify the flux of metabolites through these pathways. In bacteria, D-alanine is a crucial component of the peptidoglycan cell wall.[1][2][3][4][5] By providing this compound (after deprotection) in the culture medium, researchers can trace its incorporation into the bacterial cell wall and study the dynamics of peptidoglycan synthesis and remodeling.

2. Internal Standard for Quantitative Mass Spectrometry: One of the most critical applications of deuterated compounds is their use as internal standards in quantitative mass spectrometry (LC-MS/MS).[6][7][8] Due to their near-identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects.[7] The known concentration of the spiked deuterated standard allows for precise and accurate quantification of the endogenous analyte. This compound is an ideal internal standard for the quantification of D-Alanine-N-t-Boc or, after deprotection, for D-alanine itself.

3. Elucidation of Drug Metabolism and Pharmacokinetics (DMPK): In drug development, understanding the metabolic fate of a drug candidate is crucial. While D-alanine itself is an endogenous molecule, derivatives containing D-alanine are investigated as potential therapeutics. Using a deuterated version of such a compound allows for the clear differentiation between the administered drug and its metabolites from the endogenous pool of related molecules.

Experimental Protocols

The following are detailed methodologies for the key applications of this compound.

Protocol 1: Use as an Internal Standard for LC-MS/MS Quantification of D-Alanine

This protocol outlines the use of this compound as an internal standard for the quantification of D-alanine in a biological matrix (e.g., bacterial cell lysate).

1. Materials and Reagents:

- This compound

- D-Alanine standard

- Hydrochloric acid (HCl), 6N

- Acetonitrile (B52724) (ACN), LC-MS grade

- Formic acid (FA), LC-MS grade

- Ultrapure water

- Biological sample (e.g., bacterial pellet)

- Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Preparation of Internal Standard (IS) Stock and Working Solutions:

- Deprotection of this compound: To use as an internal standard for D-alanine, the Boc protecting group must be removed. Dissolve a known amount of this compound in a suitable solvent (e.g., dioxane) and treat with 4N HCl in dioxane. Stir at room temperature for 1-2 hours. Evaporate the solvent to obtain D-Alanine-d4 hydrochloride.

- IS Stock Solution: Accurately weigh the deprotected D-Alanine-d4 and dissolve in a known volume of ultrapure water to create a stock solution of 1 mg/mL.

- IS Working Solution: Dilute the stock solution with water:acetonitrile (1:1, v/v) to a final concentration of 1 µg/mL.

3. Sample Preparation:

- Hydrolysis of Biological Sample: Resuspend the bacterial pellet in 6N HCl. Heat at 110°C for 24 hours to hydrolyze proteins and release amino acids.

- Spiking with Internal Standard: To a known volume of the hydrolyzed sample, add a precise volume of the IS working solution.

- Protein Precipitation: Add three volumes of ice-cold acetonitrile to the sample, vortex, and centrifuge to pellet precipitated proteins.

- Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis. For cleaner samples, an optional SPE cleanup step can be performed.

4. LC-MS/MS Analysis:

- LC Column: A HILIC or a suitable reversed-phase C18 column.

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: Develop a suitable gradient to achieve good separation of D-alanine.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

- MRM Transitions:

- D-Alanine (unlabeled): Determine the optimal precursor and product ions (e.g., m/z 90.05 -> 44.05).

- D-Alanine-d4 (IS): Determine the corresponding precursor and product ions (e.g., m/z 94.08 -> 48.08).

5. Data Analysis:

- Construct a calibration curve using known concentrations of the D-alanine standard spiked with the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard for each sample.

- Determine the concentration of D-alanine in the samples by interpolating from the calibration curve.

Protocol 2: Metabolic Labeling of Bacteria with D-Alanine-d4

This protocol describes the metabolic labeling of bacteria with D-Alanine-d4 to study cell wall dynamics.

1. Materials and Reagents:

- This compound

- Bacterial strain of interest

- Minimal essential medium (MEM) or other suitable growth medium lacking D-alanine

- Dialyzed fetal bovine serum (if required for the bacterial strain)

- Lysis buffer

2. Preparation of Labeling Medium:

- Deprotection of this compound: Follow the deprotection procedure described in Protocol 1 to obtain D-Alanine-d4.

- Prepare the bacterial growth medium according to standard protocols, but omit unlabeled D-alanine.

- Supplement the medium with the prepared D-Alanine-d4 at a concentration that supports bacterial growth.

3. Metabolic Labeling:

- Inoculate the bacterial strain into the D-Alanine-d4 containing medium.

- Grow the bacteria for a sufficient number of generations (typically 5-7) to ensure near-complete incorporation of the labeled amino acid.

- Harvest the bacterial cells at different time points if studying the dynamics of cell wall synthesis.

4. Sample Preparation for Mass Spectrometry:

- Wash the harvested bacterial cells with PBS to remove any remaining labeled medium.

- Lyse the cells using a suitable lysis buffer.

- Isolate the peptidoglycan fraction of the cell wall using established protocols (e.g., hot trichloroacetic acid or hydrofluoric acid treatment).

- Hydrolyze the isolated peptidoglycan using 6N HCl at 110°C for 24 hours.

5. LC-MS/MS Analysis:

- Analyze the hydrolyzed peptidoglycan samples by LC-MS/MS as described in Protocol 1.

- Monitor for both unlabeled D-alanine and D-Alanine-d4.

6. Data Analysis:

- Determine the percentage of incorporation of D-Alanine-d4 by calculating the ratio of the peak area of the labeled D-alanine to the total peak area (labeled + unlabeled).

- Analyze the changes in incorporation over time to study the dynamics of peptidoglycan synthesis.

Signaling Pathways and Biological Context

To effectively utilize this compound, an understanding of the biological pathways in which D-alanine participates is essential.

Bacterial Peptidoglycan Synthesis

In bacteria, D-alanine is a fundamental component of the peptidoglycan layer of the cell wall, providing structural integrity. The metabolic pathway involves the conversion of L-alanine to D-alanine by the enzyme alanine (B10760859) racemase.[1][3][5] D-alanine is then incorporated into the pentapeptide side chains of the peptidoglycan monomers.[2][4][9] These monomers are transported across the cell membrane and polymerized, with the D-alanine residues being crucial for the cross-linking of adjacent glycan strands, a reaction catalyzed by transpeptidases.

Caption: Bacterial D-Alanine metabolism and its incorporation into the peptidoglycan cell wall.

D-Amino Acids in Mammalian Neurotransmission

While once thought to be exclusive to lower organisms, D-amino acids, including D-alanine, are now recognized as playing significant roles in the mammalian central nervous system.[10][11][12][13][14][15][16] D-alanine can act as a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in excitatory synaptic transmission and synaptic plasticity.[12][14] The modulation of NMDA receptor activity by D-amino acids has implications for various neurological processes and is an active area of research in neuroscience and drug discovery for neurological disorders.

Caption: Role of D-Alanine as a co-agonist at the NMDA receptor in glutamatergic neurotransmission.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for quantitative proteomics using stable isotope labeling with amino acids in cell culture (SILAC), a technique where a deuterated amino acid like D-Alanine-d4 could be employed.

Caption: A generalized experimental workflow for quantitative proteomics using SILAC.

Conclusion

This compound is a valuable tool for researchers in various fields, including microbiology, neurobiology, and pharmaceutical sciences. Its utility as a metabolic tracer and an internal standard for mass spectrometry enables precise and accurate quantitative studies. This guide provides a foundational understanding of its commercial availability, key applications, and detailed experimental protocols to facilitate its effective implementation in the laboratory. As research into the roles of D-amino acids in biology continues to expand, the demand for high-quality isotopically labeled compounds like this compound is expected to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Assessment of metabolic changes in Mycobacterium smegmatis wild type and alr mutant strains: evidence for a new pathway of D-alanine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 14. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. d-Alanine: Distribution, origin, physiological relevance, and implications in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Alanine-3,3,3-N-t-Boc-d3: CAS Number, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Alanine-3,3,3-N-t-Boc-d3, a deuterated and protected amino acid derivative. Below you will find its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications in research and development.

Compound Identification and Properties

D-Alanine-3,3,3-N-t-Boc-d3, a stable isotope-labeled version of N-tert-butoxycarbonyl-D-alanine, is a valuable tool in metabolic research and drug development. While the user's request specified a 'd4' isotopic variant, the commercially available and well-documented compound is D-Alanine-3,3,3-N-t-Boc-d3 . This guide will focus on this d3 isotopologue.

Chemical Identifiers

| Identifier | Value |

| Compound Name | D-Alanine-3,3,3-N-t-Boc-d3 |

| Synonyms | N-(tert-Butoxycarbonyl)-D-alanine-3,3,3-d3, Boc-D-Ala-d3 |

| CAS Number | 177614-70-9[1] |

| Molecular Formula | C₈H₁₂D₃NO₄ |

| Molecular Weight | 192.23 g/mol [1] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid[1] |

| Purity | Typically ≥98% |

| Storage | Recommended storage at -20°C for long-term stability[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of D-Alanine-3,3,3-N-t-Boc-d3 are crucial for its effective use in a research setting. The following sections outline a plausible synthetic route and standard analytical methods based on established chemical principles and available data for analogous compounds.

Synthesis of D-Alanine-3,3,3-N-t-Boc-d3

The synthesis of D-Alanine-3,3,3-N-t-Boc-d3 can be conceptualized as a two-step process: first, the deuteration of a suitable precursor to obtain D-Alanine-3,3,3-d3, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of D-Alanine-3,3,3-d3 (Hypothetical Route)

A common method for introducing deuterium (B1214612) at the methyl position of alanine (B10760859) involves the reduction of a suitable precursor in the presence of a deuterium source. One possible, though not explicitly documented, route could involve the reduction of a protected dehydroalanine (B155165) derivative using a deuterium source.

Step 2: N-Boc Protection of D-Alanine-3,3,3-d3

A general and widely used procedure for the N-Boc protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions.

Materials and Reagents:

-

D-Alanine-3,3,3-d3

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Triethylamine (B128534) (Et₃N)

-

Ethyl acetate (B1210297) (EtOAc)

-

5% Citric acid solution

-

Sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve D-Alanine-3,3,3-d3 (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) while stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer twice with ethyl acetate to remove the oxime byproduct.

-

Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude N-Boc-D-alanine-3,3,3-d3.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized D-Alanine-3,3,3-N-t-Boc-d3.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the Boc group (a singlet around 1.4 ppm) and the alpha-proton of the alanine backbone. The characteristic quartet of the methyl group in the non-deuterated compound will be absent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the alpha-carbon of the alanine backbone, and a signal for the deuterated methyl carbon, which will be a multiplet due to C-D coupling.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound. The expected molecular ion peak in the mass spectrum would correspond to the calculated molecular weight of 192.23 g/mol .

Applications in Research and Drug Development

The primary utility of D-Alanine-3,3,3-N-t-Boc-d3 lies in its application as an internal standard and a tracer in various research and development contexts.

-

Metabolic Studies: As a stable isotope-labeled compound, it can be used to trace the metabolic fate of D-alanine or molecules containing a D-alanine moiety in biological systems without the complications of radioactivity.[1]

-

Pharmacokinetic Studies: The incorporation of deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. This compound can serve as a building block for the synthesis of deuterated drug candidates for such investigations.[1]

-

Quantitative Analysis: It is an ideal internal standard for quantitative analysis of non-deuterated N-Boc-D-alanine or related compounds by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), due to its similar chemical behavior and distinct mass.[1]

-

Peptide Synthesis: N-Boc protected amino acids are fundamental building blocks in solid-phase and solution-phase peptide synthesis.[2] The deuterated version allows for the introduction of a stable isotopic label into peptides for structural or metabolic studies.

Visualizing Workflows and Relationships

To further clarify the experimental and logical frameworks discussed, the following diagrams are provided.

Caption: Synthetic workflow for D-Alanine-3,3,3-N-t-Boc-d3.

Caption: Analytical workflow for compound characterization.

References

molecular weight and structure of D-Alanine-3,3,3-N-t-Boc-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and structure of D-Alanine-3,3,3-N-t-Boc-d4, a deuterated derivative of the amino acid D-alanine. This isotopically labeled compound serves as a valuable tool in various research and development applications, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for its molecular characteristics.

| Property | Value | Reference |

| Molecular Weight | 193.23 g/mol | [1][2] |

| Molecular Formula | C₈H₁₁D₄NO₄ | [1][2] |

| Canonical SMILES | CC(C)(C)OC(N--INVALID-LINK--([2H])C(O)=O)=O | [1][2] |

| Isotopic Enrichment | 98 atom % D | [3] |

| Enantiomeric Purity | 99% | [3] |

| Synonyms | Boc-D-Alanine-d4, BOC-D-Ala-OH-d4 | [3] |

| Storage Conditions | Room temperature | [1] |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [3] |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below. The molecule consists of a D-alanine core where the four hydrogens on the C2 and C3 positions are replaced with deuterium (B1214612). The amino group is protected by a tert-butyloxycarbonyl (Boc) group.

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are primarily utilized as tracers and internal standards in analytical methodologies.[1][2] The incorporation of deuterium atoms results in a higher mass, which can be easily distinguished from its unlabeled counterpart by mass spectrometry. This property is particularly advantageous in:

-

Pharmacokinetic Studies: Deuteration can influence the metabolic and pharmacokinetic profiles of drugs.[1][2] This compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of D-alanine or related therapeutic agents.

-

Quantitative Analysis: It serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays. By adding a known amount of the deuterated standard to a sample, the concentration of the unlabeled analyte can be determined with high precision and accuracy.

Experimental Protocols

Detailed, specific experimental protocols for the synthesis or use of this compound are not extensively published in readily accessible literature. However, general methodologies for the N-Boc protection of amino acids are well-established.

A common procedure involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The following represents a generalized workflow for such a synthesis:

Note: This is a representative protocol and the specific conditions, such as solvent, base, temperature, and reaction time, would need to be optimized for the deuterated substrate.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the involvement of this compound in particular signaling pathways. Its utility is primarily as an analytical tool rather than a bioactive modulator of cellular signaling. Research involving this compound would likely focus on tracing the metabolic fate of D-alanine or serving as a standard for the quantification of D-alanine or its derivatives in biological matrices.

References

An In-depth Technical Guide to the Isotopic Purity of D-Alanine-3,3,3-N-t-Boc-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for D-Alanine-3,3,3-N-t-Boc-d3. This deuterated amino acid is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.[1][2] Accurate determination of its isotopic purity is crucial for the reliability and reproducibility of experimental results.

Introduction to Deuterated D-Alanine

D-Alanine-3,3,3-N-t-Boc-d3 is a stable isotope-labeled version of the amino acid D-alanine, where the three hydrogen atoms of the methyl group have been replaced with deuterium (B1214612). The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis. The use of deuterated compounds has gained significant attention in pharmaceutical research due to its potential to influence the pharmacokinetic and metabolic profiles of drugs.

Note on Nomenclature: While the prompt requested information on "D-Alanine-3,3,3-N-t-Boc-d4," the chemically prevalent and commercially available form involves deuteration of the methyl group, resulting in a "d3" compound. This guide will focus on the d3 isotopologue.

Synthesis and Purification

The synthesis of D-Alanine-3,3,3-N-t-Boc-d3 involves a two-step process: the deuteration of D-alanine followed by the protection of the amino group with a Boc moiety.

Synthesis of D-Alanine-3,3,3-d3

A common method for the synthesis of deuterated alanine (B10760859) is through the condensation of deuterated acetaldehyde (B116499) with an ammonia (B1221849) source and a cyanide source, followed by hydrolysis.

N-t-Boc Protection of D-Alanine-3,3,3-d3

The Boc protecting group is introduced to the deuterated D-alanine. A general and efficient method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.

The following diagram illustrates the general workflow for the synthesis and purification of D-Alanine-3,3,3-N-t-Boc-d3.

Caption: General workflow for the synthesis and purification of D-Alanine-3,3,3-N-t-Boc-d3.

Determination of Isotopic Purity

The isotopic purity of D-Alanine-3,3,3-N-t-Boc-d3 is a critical parameter and is typically determined using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.[4][5] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified.

Experimental Protocol: LC-HRMS for Isotopic Purity

-

Sample Preparation: Dissolve a known amount of D-Alanine-3,3,3-N-t-Boc-d3 in a suitable solvent (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the sample into a liquid chromatography system to separate the analyte from any impurities.

-

Mass Spectrometric Analysis: Analyze the eluent using a high-resolution mass spectrometer in full scan mode.

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of the different isotopologues (d0, d1, d2, d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

-

Data Presentation: Expected Mass Spectrometry Data

| Isotopologue | Expected [M+H]⁺ (m/z) | Relative Abundance |

| d0 (C₈H₁₆NO₄) | 190.1079 | Low |

| d1 (C₈H₁₅DNO₄) | 191.1142 | Low |

| d2 (C₈H₁₄D₂NO₄) | 192.1205 | Low |

| d3 (C₈H₁₃D₃NO₄) | 193.1267 | High (>98%) |

Note: The exact m/z values may vary slightly depending on the instrument calibration.

The following diagram illustrates the logical workflow for determining isotopic purity using mass spectrometry.

Caption: Workflow for isotopic purity determination by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the compound and to determine the position of the deuterium labels. Both ¹H NMR and ²H NMR can be employed for a comprehensive analysis.

Experimental Protocol: NMR for Structural Confirmation and Isotopic Purity

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons (around 1.4 ppm for the non-deuterated analog) confirms successful deuteration.

-

The remaining proton signals (e.g., from the Boc group and the alpha-proton) should be present and integrate to the expected values.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum. A strong signal in the region corresponding to the methyl group will confirm the presence and location of the deuterium atoms.[6]

-

Data Presentation: Expected NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration (Expected) |

| ¹H | ~1.4 | - | Significantly reduced or absent |

| ¹H | ~1.45 | s | 9H (Boc group) |

| ¹H | ~4.3 | q | 1H (alpha-proton) |

| ¹H | ~9.0 | br s | 1H (NH) |

| ²H | ~1.4 | s | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

The following diagram illustrates the logical relationship in NMR-based analysis.

Caption: Logical workflow for NMR-based confirmation of deuteration.

Summary of Quantitative Data

The following table summarizes the typical purity specifications for commercially available D-Alanine-3,3,3-N-t-Boc-d3.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| Enantiomeric Purity | ≥99% | Chiral HPLC |

Conclusion

The determination of the isotopic purity of D-Alanine-3,3,3-N-t-Boc-d3 is a critical quality control step to ensure the accuracy and reliability of research data. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive analysis of both the isotopic enrichment and the structural integrity of the molecule. The experimental protocols and data interpretation workflows outlined in this guide serve as a valuable resource for researchers and scientists working with this and other deuterated compounds.

References

- 1. DL-ALANINE (3,3,3-D3) () for sale [vulcanchem.com]

- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile of N-tert-Butoxycarbonyl-D-Alanine-3,3,3-d3

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

N-tert-Butoxycarbonyl-D-Alanine-3,3,3-d3 is a stable isotope-labeled derivative of D-alanine, a non-essential amino acid. The incorporation of deuterium (B1214612) atoms makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS) in various stages of drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group enhances the hydrophobicity of the molecule, significantly influencing its solubility. Understanding the solubility of this compound is critical for its effective use in experimental assays, ensuring accurate concentration preparation, and avoiding precipitation in stock solutions or experimental media.

Data Presentation: Solubility of N-t-Boc-D-alanine

Quantitative solubility data for D-Alanine-3,3,3-N-t-Boc-d4 is not extensively documented. However, the solubility of its non-deuterated analogue, N-t-Boc-D-alanine, provides a strong predictive basis. The presence of the deuterium atoms is not expected to significantly alter the solubility properties.

The solubility of N-t-Boc-D-alanine is generally low in aqueous solutions and high in common organic solvents. This is attributed to the hydrophobic nature of the alanine (B10760859) side chain and the bulky, nonpolar Boc group.

Table 1: Qualitative Solubility of N-t-Boc-D-alanine in Common Solvents

| Solvent | Type | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1][2] |

| Methanol | Polar Protic | Soluble | [1][2] |

| Chloroform (B151607) | Nonpolar | Soluble | [1][2] |

| Water | Polar Protic | Sparingly Soluble | [3] |

Note: "Soluble" indicates that the compound is likely to dissolve at concentrations commonly used in laboratory settings (e.g., ≥ 1 mg/mL). "Sparingly Soluble" suggests low solubility in water, which is a common characteristic of Boc-protected amino acids.

Experimental Protocols: Determination of Solubility

The following is a general protocol for the experimental determination of the solubility of this compound.

Materials and Equipment

-

This compound powder

-

A selection of analytical grade solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile, Chloroform, Ethyl Acetate)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume of each test solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 1-2 minutes.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter appropriate for the solvent used to remove any remaining microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution factor

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting a suitable solvent for a protected amino acid and a general experimental workflow for solubility determination.

Caption: A logical workflow for selecting an appropriate solvent for a protected amino acid.

Caption: A general experimental workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound remains to be formally published, the known solubility of its non-deuterated counterpart, N-t-Boc-D-alanine, in common organic solvents like DMSO, methanol, and chloroform provides a reliable starting point for its use in research and development. For applications requiring precise concentration, the experimental protocol detailed in this guide can be employed to determine its solubility in specific solvent systems. The provided workflows offer a systematic approach to solvent selection and solubility determination, aiding in the effective and accurate application of this important analytical standard.

References

An In-depth Technical Guide on the Stability and Storage of D-Alanine-3,3,3-N-t-Boc-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for D-Alanine-3,3,3-N-t-Boc-d4, a deuterated derivative of N-t-Boc-D-alanine. The inclusion of deuterium (B1214612) makes it a valuable tool in metabolic studies and as an internal standard in quantitative analysis by mass spectrometry. Understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results.

Chemical and Physical Properties

This compound is a white to off-white solid. While specific data for the d4 variant is not extensively published, the properties are comparable to its non-deuterated and d3-analogues.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁D₄NO₄ | MedChemExpress[1] |

| Molecular Weight | 193.23 g/mol | MedChemExpress[1] |

| Appearance | White to off-white powder/solid | Fisher Scientific, MedChemExpress[2] |

| Melting Point | 79 - 84 °C (for non-deuterated analogue) | Fisher Scientific, Sigma-Aldrich[3] |

| Solubility | No specific data available. The non-deuterated form is soluble in DMSO.[4] |

Stability Profile

The N-t-Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions. The deuteration at the methyl group is not expected to significantly alter the fundamental chemical stability of the Boc group or the overall molecule under standard laboratory conditions. The compound is generally stable under normal conditions. However, certain conditions can lead to degradation.

Key Stability Considerations:

-

pH: Avoid strong acidic conditions, which will lead to the cleavage of the Boc protecting group.

-

Temperature: While stable at room temperature for short periods, elevated temperatures can promote degradation.

-

Moisture: The compound should be protected from moisture. It is advisable to handle it in a dry environment and store it with a desiccant.

-

Oxidizing Agents: Avoid contact with strong oxidizing agents.[5]

-

Light: As a general precaution for complex organic molecules, protection from light is recommended for long-term storage.[5]

Hazardous Decomposition: Upon decomposition, this compound may produce hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

Recommended Storage Conditions

For optimal stability and to ensure the integrity of the compound over time, the following storage conditions are recommended. Long-term storage recommendations are based on data for the non-deuterated and d3-analogues.

| Condition | Temperature | Duration | Atmosphere | Notes |

| Short-term (Shipping) | Room Temperature | As required | Ambient | May vary by supplier.[1][7] |

| Mid-term Storage | +2°C to +8°C | Up to 2 years | Dry, dark | Keep container tightly sealed.[2][4][5] |

| Long-term Storage | -20°C | Up to 3 years | Dry, dark, inert gas (optional) | Recommended for maximum stability.[2][4] |

| In Solution | -80°C | Up to 6 months | In a suitable solvent (e.g., DMSO) | Aliquot to avoid repeated freeze-thaw cycles.[2][4] |

After three years of storage, it is recommended to re-analyze the chemical purity of the compound before use.[8]

Experimental Protocols

General Workflow for Stability Assessment:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-(tert-ブトキシカルボニル)-L-アラニン-13C3,2,3,3,3-d4 97 atom % D, 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. isotope.com [isotope.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. cdnisotopes.com [cdnisotopes.com]

Unlocking Cellular Secrets: A Technical Guide to the Applications of Deuterated D-Alanine in Research

For Immediate Release

Tewksbury, MA – December 10, 2025 – The strategic incorporation of deuterium (B1214612) into molecules has opened new frontiers in scientific research. This guide delves into the multifaceted applications of deuterated D-alanine (B559566), a stable isotope-labeled amino acid, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. From elucidating metabolic pathways to enhancing drug efficacy, deuterated D-alanine is proving to be an invaluable tool in the modern laboratory.

Introduction: The Power of a Heavy Isotope

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus, making it approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen). This seemingly subtle difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" is the cornerstone of many applications of deuterated compounds in research. When deuterium is incorporated into a molecule like D-alanine, it can slow down metabolic processes involving the cleavage of that C-D bond, providing a unique window into biological systems.[1][2]

D-alanine itself is a fascinating molecule, primarily found in the cell walls of bacteria, where it is a crucial component of peptidoglycan.[3][4] Its relative absence in mammals makes it an excellent target for antimicrobial research and a specific probe for bacterial metabolism.[5] This guide will explore the synergistic potential of combining the unique properties of deuterium with the biological significance of D-alanine.

Core Applications in Research

The utility of deuterated D-alanine spans several key areas of scientific investigation:

-

Metabolic Studies and Isotopic Tracing: As a stable, non-radioactive tracer, deuterated D-alanine allows for the safe and effective monitoring of metabolic pathways in vivo and in vitro.[6][7] It is particularly powerful in studying bacterial physiology, where it can be used to track the synthesis and turnover of the cell wall.[5] The incorporation of the deuterium label can be quantified using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

-

Elucidation of Enzyme Mechanisms: The kinetic isotope effect of the C-D bond makes deuterated D-alanine an exceptional tool for probing the mechanisms of enzymes that metabolize D-alanine.[8][9][10] By comparing the reaction rates of deuterated and non-deuterated D-alanine, researchers can gain insights into the rate-limiting steps of enzymatic reactions. Key enzymes studied using this approach include D-amino acid oxidase (DAAO) and alanine (B10760859) racemase.[11][12][13]

-

Bacterial Cell Wall Biology and Antimicrobial Drug Development: Given the central role of D-alanine in the structure of peptidoglycan, deuterated D-alanine is instrumental in studying the biosynthesis of this essential bacterial polymer.[3][4][14] Understanding how bacteria build and modify their cell walls is critical for the development of new antibiotics.[5] Deuterated D-alanine can be used to study the effects of antibiotics that target cell wall synthesis.

-

Pharmacokinetic Modulation in Drug Development: The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms in a drug molecule are replaced with deuterium to favorably alter its pharmacokinetic profile.[6][9][10] By slowing down metabolism, deuteration can increase a drug's half-life, reduce toxic metabolite formation, and improve its overall efficacy.[1][2] While not a direct therapeutic agent itself, the study of deuterated D-alanine provides valuable insights into the broader application of this principle.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of D-alanine in various experimental contexts. It is important to note that specific kinetic data for deuterated D-alanine is not always available in the literature; in such cases, data for non-deuterated D-alanine is provided as a reference.

| Parameter | Value | Organism/System | Reference |

| D-Amino Acid Oxidase | |||

| pK₁ (enzyme group) | 6.26 - 7.95 | Rhodotorula gracilis | [5] |

| pK₂ (substrate amino group) | 9.90 - 10.8 | Rhodotorula gracilis | [5] |

| Kinetic Isotope Effect (kH/kD) | 1.75 on the limiting rate of reduction | Hog Kidney | [15] |

| D-Alanine Kinetics | |||

| Peak Plasma Concentration (Cmax) | 588.4 ± 40.9 µM (low dose) | Human | |

| 1692.0 ± 69.3 µM (high dose) | Human | ||

| Time to Peak (tmax) | 0.60 ± 0.06 h (low dose) | Human | |

| 0.85 ± 0.06 h (high dose) | Human | ||

| Clearance | 12.5 ± 0.3 L/h | Human | |

| Half-life | 0.46 ± 0.04 h | Human | |

| Teichoic Acid Composition | |||

| D-Ala to GlcNAc ratio (WT) | 0.54 ± 0.08 | S. aureus | [16] |

| D-Ala to GlcNAc ratio (LTA- mutant) | 0.11 ± 0.01 | S. aureus | [16] |

| Table 1: Key Quantitative Parameters in D-Alanine Research. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated D-alanine. These protocols are synthesized from best practices described in the literature.

Analysis of Deuterated D-Alanine Incorporation into Bacterial Peptidoglycan via GC-MS

This protocol outlines the steps for labeling bacterial cells with deuterated D-alanine, isolating the peptidoglycan, and analyzing the isotopic enrichment by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Bacterial culture of interest

-

Growth medium

-

Deuterated D-alanine (e.g., D-alanine-2,3,3,3-d4)

-

Lysis buffer (e.g., 4% SDS)

-

Enzymes for peptidoglycan purification (e.g., DNase, RNase, trypsin)

-

Hydrochloric acid (6 M)

-

Derivatization agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

-

Internal standard (e.g., L-alanine-13C3,15N)

-

GC-MS system

Procedure:

-

Bacterial Growth and Labeling:

-

Grow the bacterial culture to the desired optical density (e.g., mid-log phase).

-

Supplement the growth medium with a known concentration of deuterated D-alanine (e.g., 1 mM).

-

Continue incubation for a period sufficient for incorporation into the cell wall (e.g., one to two generations).

-

-

Cell Harvesting and Lysis:

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Resuspend the cells in lysis buffer and boil to lyse the cells and solubilize membranes.

-

-

Peptidoglycan Isolation and Purification:

-

Centrifuge the lysate to pellet the crude peptidoglycan.

-

Wash the pellet extensively with water to remove the detergent.

-

Treat the pellet with DNase and RNase to remove nucleic acid contamination.

-

Treat with trypsin to digest any remaining proteins.

-

Wash the purified peptidoglycan with water and lyophilize.

-

-

Hydrolysis:

-

Hydrolyze the purified peptidoglycan in 6 M HCl at 110°C for 16-24 hours to break it down into its constituent amino acids.

-

Dry the hydrolysate under a stream of nitrogen.

-

-

Derivatization:

-

Add the internal standard to the dried hydrolysate.

-

Derivatize the amino acids using MTBSTFA according to the manufacturer's protocol. This typically involves heating the sample with the reagent to produce volatile derivatives suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable temperature program to separate the amino acid derivatives.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions and characteristic fragments of both the deuterated and non-deuterated D-alanine derivatives, as well as the internal standard.

-

-

Data Analysis:

-

Calculate the isotopic enrichment of D-alanine by determining the ratio of the peak areas of the deuterated and non-deuterated forms.

-

Use the internal standard to correct for variations in sample preparation and injection volume.

-

D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of DAAO using D-alanine as a substrate. The production of hydrogen peroxide is coupled to a colorimetric reaction.

Materials:

-

Purified D-amino acid oxidase

-

D-alanine solution (substrate)

-

Horseradish peroxidase (HRP)

-

O-dianisidine dihydrochloride (B599025) (chromogenic substrate)

-

Sodium pyrophosphate buffer (pH 8.3)

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a reaction mixture containing sodium pyrophosphate buffer, D-alanine, and o-dianisidine.

-

-

Assay Execution:

-

Pipette the reaction mixture into a cuvette and add HRP.

-

Incubate the cuvette at 37°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume of the DAAO enzyme solution.

-

Monitor the increase in absorbance at 436 nm over time. This corresponds to the oxidation of o-dianisidine by HRP in the presence of hydrogen peroxide produced by the DAAO reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

One unit of DAAO activity is typically defined as the amount of enzyme that catalyzes the oxidation of one micromole of D-alanine per minute under the specified conditions.

-

To study the kinetic isotope effect, this assay can be performed in parallel with deuterated D-alanine and non-deuterated D-alanine, and the initial velocities can be compared.

Visualizing the Pathways: Signaling and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows involving deuterated D-alanine.

References

- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Variations in the Degree of d-Alanylation of Teichoic Acids in Lactococcus lactis Alter Resistance to Cationic Antimicrobials but Have No Effect on Bacterial Surface Hydrophobicity and Charge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of d-alanine transfer to teichoic acids shows how bacteria acylate cell envelope polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. The kinetic mechanism of D-amino acid oxidase with D-alpha-aminobutyrate as substrate. Effect of enzyme concentration on the kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of amino acid chemistry, particularly in the intricate process of peptide synthesis and the development of complex organic molecules. Its widespread adoption stems from its unique combination of stability under a range of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc group's fundamental role, detailing its application, the chemistry of its installation and cleavage, and practical considerations for its use in research and development.

The Chemistry of the Boc Protecting Group

The Boc group is a carbamate-based protecting group that temporarily masks the nucleophilic and basic nature of the amino group of an amino acid.[1] This protection is crucial to prevent unwanted side reactions during subsequent chemical transformations, most notably the formation of amide bonds in peptide synthesis.[2][3]

Introduction of the Boc Group (Boc Protection)

The most common method for the introduction of the Boc group onto an amino acid is through the reaction with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[4][5] This reaction is typically carried out under basic conditions. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[6][7] This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[7]

The general mechanism for Boc protection is illustrated below:

Removal of the Boc Group (Deprotection)

The key advantage of the Boc group is its lability under acidic conditions.[8] Strong acids, most commonly trifluoroacetic acid (TFA), are used to cleave the Boc group.[2][5] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[1][9] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][10] The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium (B1175870) salt.[9][10]

The mechanism of Boc deprotection is depicted in the following diagram: